Lack of Public Bioactivity Data: A Critical Differentiator from Research-Validated Analogs
The most critical differentiation for procurement is the target compound's unvalidated biological profile. Unlike its close analog CK-636, which has extensive published bioactivity data across multiple species, a thorough search of PubChem's BioAssay database and primary literature returns no quantitative biological test results for CAS 852136-87-9 [1]. This establishes the compound as a research-grade tool for de novo investigation rather than a pre-validated probe.
| Evidence Dimension | Availability of Published Bioassay Data |
|---|---|
| Target Compound Data | No biological test results found in PubChem BioAssay or PubMed literature. |
| Comparator Or Baseline | CK-636 (CAS 442632-72-6): Multiple published bioassays and literature references detailing its mechanism as an Arp2/3 inhibitor. |
| Quantified Difference | Qualitative difference: validated probe vs. uncharacterized scaffold. |
| Conditions | Data mining across public databases (PubChem, ChEMBL, PubMed) as of 2026-04-30. |
Why This Matters
This distinction is crucial for procurement strategy, separating a compound suitable for discovery-phase screening from a validated chemical probe for mechanistic studies.
- [1] National Center for Biotechnology Information. PubChem BioAssay Results for Compound ID 4361101. https://pubchem.ncbi.nlm.nih.gov/compound/852136-87-9#section=Biological-Test-Results. Accessed 2026-04-30. View Source
